4-Methoxy Estrone-13C,d3

Übersicht

Beschreibung

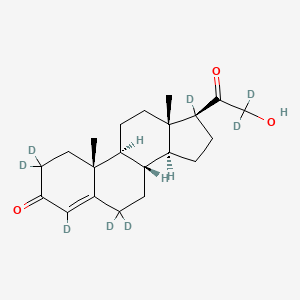

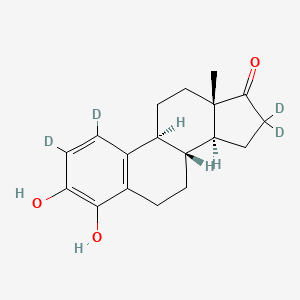

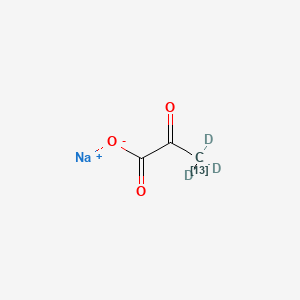

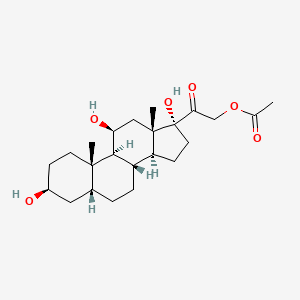

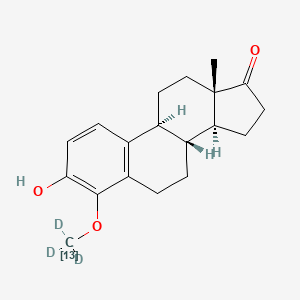

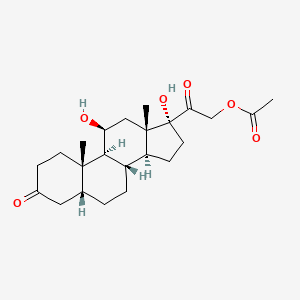

4-Methoxy Estrone-13C,d3 is a synthetic estrogenic compound that is chemically modified to contain three deuterium atoms and a carbon-13 isotope . It has an empirical formula of 13CC18D3H21O3 and a molecular weight of 304.40 .

Molecular Structure Analysis

The molecular structure of 4-Methoxy Estrone-13C,d3 can be represented by the SMILES string [2H]13C([2H])Oc1c(O)ccc2C3CC[C@@]4©C(CCC4=O)C3CCc12 .Physical And Chemical Properties Analysis

4-Methoxy Estrone-13C,d3 has a molecular weight of 284.4 g/mol, a melting point of 167-169°C, and a boiling point of 441.3°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Metabolism Studies

4-Methoxy-13C,d3-estrone: is utilized in metabolism studies to investigate the metabolic pathways of estrogenic compounds. Its stable isotope labeling allows for the tracking of metabolic changes without altering the biological system’s natural processes .

Pharmacokinetics

Researchers employ this compound to study the pharmacokinetics of estrogens. The isotopic labeling helps in the precise quantification and monitoring of drug levels in biological samples over time .

Environmental Impact Analysis

The compound’s stability under various environmental conditions makes it suitable for studying the environmental impact of estrogenic substances, including their persistence and degradation .

Toxicology

In toxicological research, 4-Methoxy-13C,d3-estrone aids in understanding the toxic effects and safety profiles of estrogen-like compounds, especially in the context of endocrine disruption .

Analytical Method Development

The compound is used in the development of analytical methods for detecting and quantifying estrogens in biological and environmental samples, leveraging techniques like mass spectrometry .

Disease Research

It has applications in disease research, particularly in studying diseases influenced by estrogen levels, such as certain cancers and hormonal disorders .

Drug Development

4-Methoxy-13C,d3-estrone: serves as a reference material in the development of new pharmaceuticals, especially those targeting estrogen receptors or related pathways .

Biochemical Research

Finally, this compound is instrumental in biochemical research for elucidating the structure-activity relationships of estrogenic molecules and their interactions with various biomolecules .

Wirkmechanismus

While the specific mechanism of action for 4-Methoxy Estrone-13C,d3 is not provided, it is known that estrogens like estrone enter the cells of responsive tissues where they interact with estrogen receptors. The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes .

Safety and Hazards

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-4-(trideuterio(113C)methoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i2+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEXVLNGOBYUEW-VWXYHFCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746289 | |

| Record name | 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-13C,d3-estrone | |

CAS RN |

1217437-34-7 | |

| Record name | 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217437-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)